3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
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Overview
Description
Synthesis Analysis
A one-pot synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Molecular Structure Analysis
The molecular structure of ETP-469 is characterized by the presence of a 1,2,4-oxadiazole ring, a piperidine ring, and a thiophene ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The 1,3,4-oxadiazole ring in ETP-469 is known to exhibit various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .Scientific Research Applications
Synthesis and Biological Evaluation
- The synthesis of 1,3,4-Oxadiazole bearing compounds, including derivatives similar to the queried compound, has been extensively researched. These compounds have been synthesized through a series of steps involving the conversion of organic acids into corresponding esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. These synthesized compounds have shown potential in inhibiting butyrylcholinesterase (BChE) enzymes and have been subject to molecular docking studies to understand their binding affinity and orientation in active sites of human BChE proteins (Khalid et al., 2016).
Antibacterial Properties
- Research into N-substituted derivatives of 1,3,4-oxadiazole compounds has revealed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These derivatives have been synthesized through a series of reactions, including the conversion of benzenesulfonyl chloride with ethyl isonipecotate and further reactions to produce the target compounds (Khalid et al., 2016).
Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated for their potential as anticancer agents. Some synthesized compounds have shown promising results against cancer cell lines, indicating the potential of these derivatives as anticancer agents. However, further in vivo studies are required for therapeutic validation (Rehman et al., 2018).
Structural Analysis and DFT Calculations
- Crystal structure studies and density functional theory (DFT) calculations have been conducted on novel 1,3,4-oxadiazole derivatives. These studies are crucial in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules, which can be pivotal in designing drugs and other therapeutic agents (Kumara et al., 2017).
Future Directions
The 1,3,4-oxadiazole motifs are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are currently under investigation for their activity as anticancer, antimicrobial, and antiviral agents . The future directions for ETP-469 and similar compounds could involve further exploration of their potential as new drugs, given their promising properties .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles have been studied for their potential as anti-infective agents . The mode of action of such agents typically involves interaction with specific targets in the infectious organism, leading to inhibition of essential biochemical processes.
Biochemical Pathways
Anti-infective agents generally work by disrupting essential biochemical pathways in the infectious organism, leading to its death or inhibition of growth .
Result of Action
The general result of the action of anti-infective agents is the death or inhibition of growth of the infectious organism, leading to the resolution of the infection .
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-25-16-9-4-3-8-15(16)18-20-19(26-21-18)14-7-5-11-22(13-14)28(23,24)17-10-6-12-27-17/h3-4,6,8-10,12,14H,2,5,7,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUIZIIHOSHCIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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